REACTION_CXSMILES
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[F:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].S(=O)(=O)(O)O.[N+:16]([O-])([OH:18])=[O:17]>>[F:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([N+:16]([O-:18])=[O:17])=[CH:6][C:3]=1[CH:4]=[O:5]
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Name
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|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
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FC1=C(C=O)C=CC=C1F
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Name
|
|
Quantity
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18 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred at rt for 3 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was removed from the ice bath
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Type
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ADDITION
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Details
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The reaction mixture was poured onto ice
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Type
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ADDITION
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Details
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was diluted to ˜350 mL with H2O
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Type
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EXTRACTION
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Details
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The aqueous was extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic phase was washed with sat. NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The crude product was dissolved in EtOAc (10 mL)
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Type
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ADDITION
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Details
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was diluted with hexanes (40 mL)
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Type
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FILTRATION
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Details
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The solution was filtered though a 1″ pad of SiO2
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Type
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WASH
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Details
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the pad was rinsed with 20% EtOAc/hexanes
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Type
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CONCENTRATION
|
Details
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The filtrate was concentrated
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Type
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DISSOLUTION
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Details
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The resultant oil was dissolved in chloroform
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Type
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WASH
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Details
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eluted with a gradient from 0 to 15% EtOAc/hexanes
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C=C1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.19 mmol | |
AMOUNT: MASS | 1.345 g | |
YIELD: PERCENTYIELD | 35.2% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |